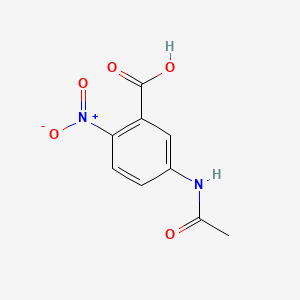

Acide 5-acétamido-2-nitrobenzoïque

Vue d'ensemble

Description

5-acetylamino-2-nitrobenzoic acid is an amidobenzoic acid that is benzoic acid substituted by an acetoamido group at position 5 and a nitro group at position 2 respectively. It is an amidobenzoic acid and a C-nitro compound.

Applications De Recherche Scientifique

Activité analgésique

Les dérivés de l'acide 5-acétamido-2-hydroxybenzoïque ont été étudiés pour leur activité analgésique . Ces dérivés ont montré des résultats prometteurs dans des tests d'activité anti-nociceptive in vivo, tels que le test de contorsions induit par l'acide acétique . Les dérivés ont présenté une activité anti-nociceptive périphérique, mise en évidence par la réduction du comportement de contorsions abdominales .

Effets anti-inflammatoires

En plus de leurs propriétés analgésiques, les dérivés de l'acide 5-acétamido-2-hydroxybenzoïque ont également démontré des effets anti-inflammatoires . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS) .

Sélectivité COX-2

Les dérivés de l'acide 5-acétamido-2-hydroxybenzoïque ont été conçus pour augmenter leur sélectivité par rapport à la cyclooxygénase 2 (COX-2) . Ceci est important car les inhibiteurs sélectifs de la COX-2 peuvent réduire l'inflammation et la douleur sans les effets secondaires gastro-intestinaux souvent associés aux AINS non sélectifs .

Conception et synthèse de médicaments

La conception et la synthèse de nouveaux AINS avec une meilleure activité et moins d'effets secondaires représentent de grands défis aujourd'hui . Dans ce contexte, des dérivés de l'acide 5-acétamido-2-hydroxybenzoïque ont été proposés, augmentant la position alkylique (méthyle) dans une fraction acétamide .

Analyse in silico

Une étude in silico a montré que les dérivés de l'acide 5-acétamido-2-hydroxybenzoïque ont une meilleure biodisponibilité et une meilleure affinité de liaison avec le récepteur COX-2 . Ce type d'analyse computationnelle est crucial dans les premières étapes de la découverte et du développement de médicaments .

Propriétés pharmacocinétiques et toxicologiques

Les propriétés pharmacocinétiques et toxicologiques des dérivés de l'acide 5-acétamido-2-hydroxybenzoïque ont été prédites à l'aide d'outils de calcul . Ces prédictions sont importantes pour évaluer la sécurité et l'efficacité de nouveaux médicaments potentiels .

Mécanisme D'action

Target of Action

The primary target of 5-Acetamido-2-nitrobenzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

5-Acetamido-2-nitrobenzoic acid interacts with the COX-2 receptor, leading to a reduction in the production of prostaglandins . This interaction is facilitated by the compound’s binding affinity with the COX-2 receptor . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also target COX-2 to exert their anti-inflammatory and analgesic effects .

Biochemical Pathways

The interaction of 5-Acetamido-2-nitrobenzoic acid with the COX-2 receptor affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the physiological responses mediated by these lipid compounds .

Pharmacokinetics

The pharmacokinetic properties of 5-Acetamido-2-nitrobenzoic acid, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability and therapeutic efficacy . An in-silico study has shown that 5-Acetamido-2-nitrobenzoic acid derivatives have better bioavailability . .

Result of Action

The molecular and cellular effects of 5-Acetamido-2-nitrobenzoic acid’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins through its interaction with the COX-2 receptor, the compound can alleviate symptoms associated with conditions such as arthritis and other inflammatory diseases .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

5-Acetamido-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase 2 (COX-2) receptors, exhibiting binding affinity and influencing the enzyme’s activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 5-Acetamido-2-nitrobenzoic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Acetamido-2-nitrobenzoic acid can modulate the activity of COX-2, leading to changes in the production of prostaglandins, which are important mediators of inflammation . This modulation can impact various cellular processes, including inflammation and pain response.

Molecular Mechanism

At the molecular level, 5-Acetamido-2-nitrobenzoic acid exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition is a key mechanism by which the compound exerts its anti-inflammatory effects. Additionally, 5-Acetamido-2-nitrobenzoic acid may influence gene expression by modulating transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Acetamido-2-nitrobenzoic acid in laboratory settings are important considerations for its use in research and therapeutic applications. Studies have indicated that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of COX-2 activity and reduced inflammation.

Dosage Effects in Animal Models

The effects of 5-Acetamido-2-nitrobenzoic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse effects . At higher doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

5-Acetamido-2-nitrobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can influence the compound’s bioavailability and efficacy. Additionally, 5-Acetamido-2-nitrobenzoic acid may affect metabolic flux and metabolite levels, further impacting its therapeutic potential.

Transport and Distribution

The transport and distribution of 5-Acetamido-2-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake and distribution in target tissues . This interaction is essential for understanding the compound’s pharmacokinetics and its ability to reach therapeutic concentrations in specific tissues.

Subcellular Localization

The subcellular localization of 5-Acetamido-2-nitrobenzoic acid is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other cytoplasmic enzymes . This localization is critical for its activity and function, as it allows the compound to effectively inhibit COX-2 and modulate inflammatory responses.

Propriétés

IUPAC Name |

5-acetamido-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHFMOUMOUOGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063435 | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-83-6 | |

| Record name | 5-Acetamido-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)

![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)

![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1222425.png)

![2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B1222426.png)

![2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1222430.png)

![3-[(3,4-Difluorophenyl)sulfonylamino]benzoic acid [2-[[(2-methylpropylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1222431.png)

![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B1222439.png)